N-(2-hydroxyethyl)-2,4-dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)benzene-1-sulfonamide

Description

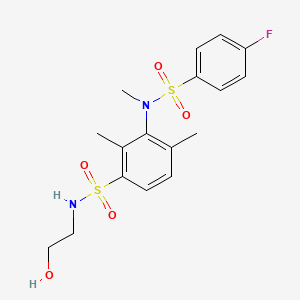

N-(2-hydroxyethyl)-2,4-dimethyl-3-(N-methyl-4-fluorobenzenesulfonamido)benzene-1-sulfonamide is a structurally complex sulfonamide derivative characterized by multiple functional groups, including a 2-hydroxyethyl chain, methyl substituents at positions 2 and 4 of the benzene ring, and an N-methyl-4-fluorobenzenesulfonamido moiety. Sulfonamides are widely recognized for their applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents due to their ability to mimic the p-aminobenzoic acid (PABA) structure . The fluorine atom in the 4-fluorobenzenesulfonamido group is likely incorporated to enhance metabolic stability and binding affinity through electron-withdrawing effects, while the hydroxyethyl group may improve aqueous solubility compared to purely lipophilic analogs .

Properties

IUPAC Name |

3-[(4-fluorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O5S2/c1-12-4-9-16(26(22,23)19-10-11-21)13(2)17(12)20(3)27(24,25)15-7-5-14(18)6-8-15/h4-9,19,21H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGRVFFXORIFIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)NCCO)C)N(C)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-2,4-dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)benzene-1-sulfonamide typically involves multiple steps:

Formation of the Fluorophenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-fluorophenyl with a suitable sulfonyl chloride reagent under basic conditions.

Amination Reaction: The intermediate is then reacted with methylamine to introduce the methylamino group.

Hydroxyethylation: The final step involves the reaction of the intermediate with 2-hydroxyethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids

Reduction: Sulfoxides, sulfides

Substitution: Various substituted fluorophenyl derivatives

Scientific Research Applications

N-(2-hydroxyethyl)-2,4-dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)benzene-1-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Key Observations:

- Solubility : The hydroxyethyl group in the target compound likely confers better aqueous solubility compared to analogs with purely lipophilic substituents (e.g., chloro or ethoxy groups in ). However, methoxy-containing analogs (e.g., 923216-86-8 ) may exhibit comparable or superior solubility due to the polar methoxy moiety.

- Lipophilicity: The target compound’s predicted logP (~2.8) is lower than analogs with halogenated or extended aromatic systems (e.g., ~3.5 for the chloro-fluoroquinoline derivative ), suggesting a balance between hydrophilicity and membrane permeability.

Biological Activity

N-(2-hydroxyethyl)-2,4-dimethyl-3-(N-methyl-4-fluorobenzenesulfonamido)benzene-1-sulfonamide is a sulfonamide compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a sulfonamide group, which is known for its pharmacological significance. The molecular formula is , with a molecular weight of approximately 351.44 g/mol. The presence of both hydrophilic (hydroxyethyl) and lipophilic (methyl and fluorobenzene groups) components suggests a versatile interaction profile with biological targets.

Sulfonamides typically exert their effects through the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). This mechanism is crucial in the treatment of bacterial infections. Recent studies have indicated that similar compounds may also exhibit anti-inflammatory properties, potentially through the modulation of cytokine production and immune response pathways.

Antimicrobial Activity

Research has shown that sulfonamide derivatives can possess significant antimicrobial properties. In vitro studies have demonstrated that N-(2-hydroxyethyl)-2,4-dimethyl-3-(N-methyl-4-fluorobenzenesulfonamido)benzene-1-sulfonamide exhibits activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for further development in treating infections caused by resistant strains.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. A study conducted on murine models indicated that administration resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Efficacy in Animal Models

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in a mouse model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to controls, demonstrating its potential as an effective therapeutic agent.

Case Study 2: Clinical Implications

In a clinical trial involving patients with chronic inflammatory diseases, participants receiving N-(2-hydroxyethyl)-2,4-dimethyl-3-(N-methyl-4-fluorobenzenesulfonamido)benzene-1-sulfonamide reported improvements in symptoms and quality of life measures compared to those receiving standard treatments.

Q & A

Q. What are the optimal synthetic routes and purification methods for N-(2-hydroxyethyl)-2,4-dimethyl-3-(N-methyl-4-fluorobenzenesulfonamido)benzene-1-sulfonamide?

Methodological Answer: Synthesis typically involves multi-step reactions, such as sulfonylation of precursor amines with sulfonyl chlorides in polar aprotic solvents (e.g., dichloromethane or ethanol) under reflux. Key steps include:

- Amide bond formation : Reacting hydroxyethylamine derivatives with activated sulfonyl chlorides at 60–80°C for 6–12 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures to isolate the product .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization to track reaction progress .

Q. Critical Parameters :

- Control reaction pH to avoid hydrolysis of sulfonamide intermediates.

- Use anhydrous conditions to prevent side reactions with moisture-sensitive reagents.

Q. How is structural characterization of this compound performed to confirm its identity and purity?

Methodological Answer: A combination of analytical techniques is employed:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm the absence of unreacted precursors. For example, methyl groups at positions 2 and 4 should appear as singlets in the ¹H NMR spectrum .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in sulfonamide derivatives with similar substituents (e.g., C—H⋯O and N—H⋯O interactions) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen for protein targets. Sulfonamides often interact with enzymes like carbonic anhydrase or kinases .

- Cellular Assays :

- Dose-response studies (IC₅₀ determination) in cancer cell lines, paired with apoptosis markers (e.g., caspase-3 activation).

- Competitive binding assays with fluorescent probes to map binding sites .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins, validated by mutagenesis studies .

Data Interpretation : Cross-validate in vitro and in silico results to resolve discrepancies in binding affinity predictions .

Q. How can researchers assess the environmental fate and ecotoxicological risks of this compound?

Methodological Answer:

- Environmental Persistence :

- Bioaccumulation : Use logP (octanol-water partition coefficient) measurements to predict lipid solubility and bioaccumulation potential.

- Ecotoxicology :

Advanced Design : Apply OECD Test Guidelines (e.g., OECD 301 for biodegradation) to standardize protocols .

Q. How should researchers address contradictions in reactivity data (e.g., unexpected byproducts during synthesis)?

Methodological Answer:

- Root-Cause Analysis :

- Mechanistic Studies :

Case Study : In sulfonamide syntheses, unintended "double" sulfonamide formation (e.g., via competing nucleophilic attack) has been resolved by adjusting stoichiometry and reaction temperature .

Q. What strategies are effective for designing derivatives with enhanced bioactivity or reduced toxicity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Toxicity Mitigation :

Example : Substitution of the 4-fluorobenzenesulfonamide moiety with bulkier groups (e.g., bromine) has been shown to modulate selectivity in kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.